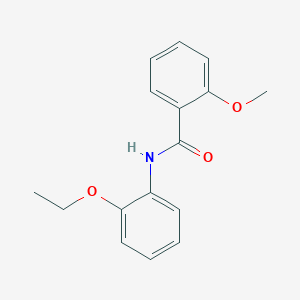

N-(2-ethoxyphenyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

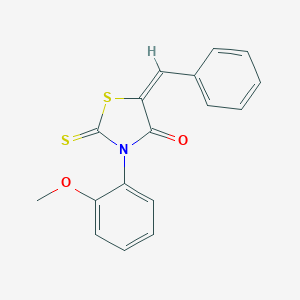

“N-(2-ethoxyphenyl)-2-methoxybenzamide” is an organic compound that likely contains a benzamide group (a carboxamide group attached to a phenyl group) and methoxy and ethoxy groups attached to the phenyl rings. These functional groups could give the compound unique chemical properties .

Molecular Structure Analysis

The molecular structure of “N-(2-ethoxyphenyl)-2-methoxybenzamide” would be characterized by the presence of a benzamide group and methoxy and ethoxy groups attached to the phenyl rings . These groups could influence the compound’s physical and chemical properties.Chemical Reactions Analysis

The chemical reactions of “N-(2-ethoxyphenyl)-2-methoxybenzamide” would likely be influenced by the presence of the benzamide, methoxy, and ethoxy groups. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-ethoxyphenyl)-2-methoxybenzamide” would be influenced by its molecular structure. For example, the presence of the benzamide group could increase its polarity and potentially its solubility in polar solvents .Aplicaciones Científicas De Investigación

Molecular Structure Analysis

- Molecular Structure and Intermolecular Interactions: N-3-hydroxyphenyl-4-methoxybenzamide, a related compound, has been studied for its molecular structure using techniques like X-ray diffraction and DFT calculations. This research highlights the significance of intermolecular interactions, like dimerization and crystal packing, in influencing molecular geometry, particularly the rotational conformation of aromatic rings (Karabulut et al., 2014).

Radiolabeled Compound Research

- Positron Emission Tomography (PET) Study: A derivative, [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F] p-MPPF, has been used in PET studies to investigate serotonergic neurotransmission. It has applications in radiochemistry and can provide insights into animal and human brain functions (Plenevaux et al., 2000).

Chemical Synthesis and Catalysis

- Rhodium-Catalyzed Chemodivergent Annulations: The use of N-methoxybenzamides in Rhodium(III)-catalyzed C-H activation has been explored. This approach leads to chemodivergent cyclizations, highlighting the compound's utility in organic synthesis (Xu et al., 2018).

Crystallography

- Hydrogen-Bonded Structures: Research on 2-ethoxybenzamide, structurally similar to N-(2-ethoxyphenyl)-2-methoxybenzamide, has revealed insights into its crystal structure. It forms hydrogen-bonded ribbons arranged in a herringbone pattern, contributing to our understanding of molecular interactions and crystal packing (Pagola & Stephens, 2009).

Pharmacological Research

Antiviral Activity

N-phenylbenzamide derivatives, including compounds related to N-(2-ethoxyphenyl)-2-methoxybenzamide, have been synthesized and shown to possess antiviral activities against Enterovirus 71, suggesting potential therapeutic applications (Ji et al., 2013).

Antibacterial Properties

Modifications of methoxybenzamides, like 3-methoxybenzamide, have led to the development of potent antibacterial compounds. These studies provide a framework for the synthesis of derivatives with improved pharmaceutical properties (Haydon et al., 2010).

Mecanismo De Acción

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

The biochemical pathways affected by N-(2-ethoxyphenyl)-2-methoxybenzamide are currently unknown. Given the structural similarity to other indole derivatives, it may influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

Based on its potential biological activities, it may exert a variety of effects at the cellular level, potentially influencing cell signaling, proliferation, and survival .

Safety and Hazards

Propiedades

IUPAC Name |

N-(2-ethoxyphenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-3-20-15-11-7-5-9-13(15)17-16(18)12-8-4-6-10-14(12)19-2/h4-11H,3H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOHCGGZEGVBME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288363 |

Source

|

| Record name | N-(2-Ethoxyphenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

306279-65-2 |

Source

|

| Record name | N-(2-Ethoxyphenyl)-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306279-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Ethoxyphenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2-bromobenzoyl)amino]benzoate](/img/structure/B381986.png)

![4-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B381988.png)

![4-{4-Nitrophenyl}-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazole](/img/structure/B381994.png)

![methyl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-1-methylsulfanylmethanimidate](/img/structure/B381998.png)

![propyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B382000.png)

![2-(Dimethylamino)ethyl 3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B382002.png)

![butyl 3-[5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B382003.png)